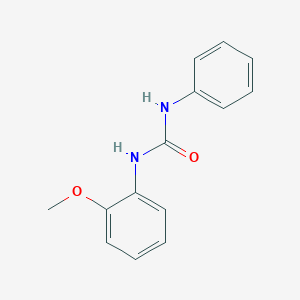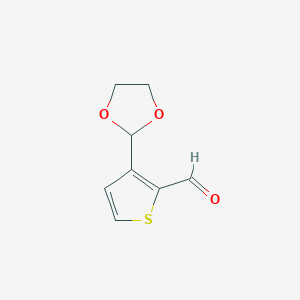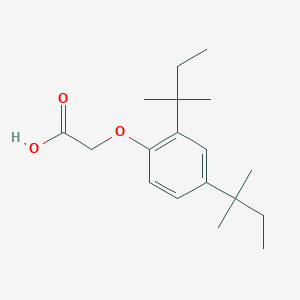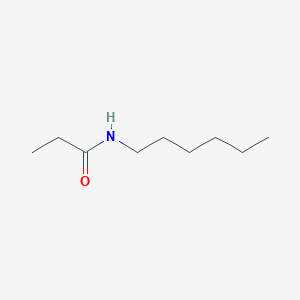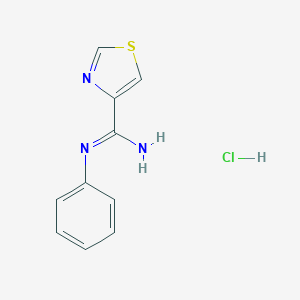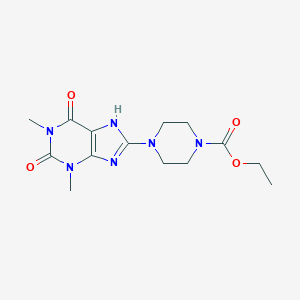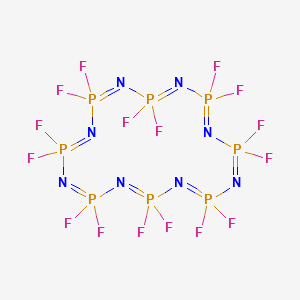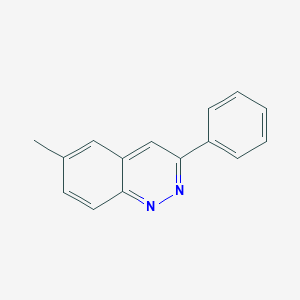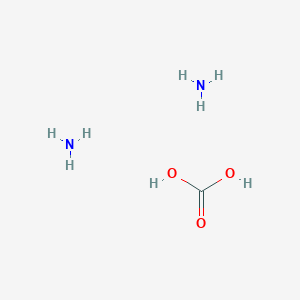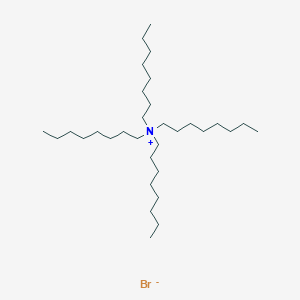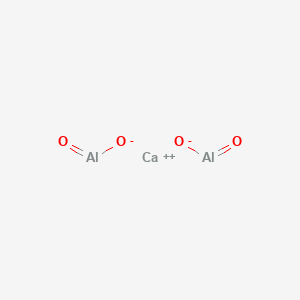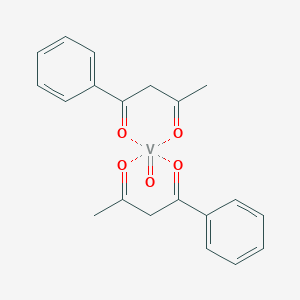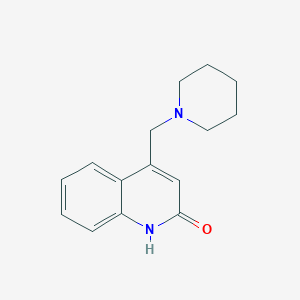
4-Piperidin-1-ylmethyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 4-Piperidin-1-ylmethyl-1H-quinolin-2-one involves various catalytic and non-catalytic methods, demonstrating the chemical versatility of this compound. A notable approach is the utilization of piperidine-iodine as a dual system catalyst for synthesizing coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives via a one-pot three-component reaction, highlighting efficient yields and mild conditions (Alizadeh, Ghanbaripour, & Zhu, 2014). Additionally, microwave and ultrasound-assisted synthesis methods have been employed for efficient preparation of related compounds, demonstrating the importance of innovative techniques in enhancing reaction efficiencies (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one have been thoroughly investigated. X-ray crystallography and NMR techniques are fundamental in establishing these structures, offering deep insights into the molecular geometry and intermolecular interactions critical for biological activities (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).
Chemical Reactions and Properties
Chemical properties of 4-Piperidin-1-ylmethyl-1H-quinolin-2-one derivatives include their involvement in various reactions, such as Claisen-Schmidt condensation, to synthesize complex molecules. These reactions are indicative of the compound's reactivity and potential as a precursor for more complex chemical entities (Ladani & Patel, 2015).
科学的研究の応用
Dipeptidyl Peptidase IV Inhibitors
4-Piperidin-1-ylmethyl-1H-quinolin-2-one has been explored for its potential as a dipeptidyl peptidase IV (DPP IV) inhibitor, which is a validated target for the treatment of type 2 diabetes mellitus (T2DM). Research indicates that DPP IV inhibitors, including those based on the quinoline structure, can prevent the hydrolysis of incretin molecules, thereby promoting insulin secretion and offering a therapeutic strategy for T2DM management (Mendieta, Tarragó, & Giralt, 2011).
Corrosion Inhibition
Quinoline derivatives, by virtue of their high electron density and ability to form stable chelating complexes with metallic surfaces, have been identified as effective anticorrosive agents. This property is especially beneficial in protecting metals from corrosion, highlighting the chemical's utility beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).
Antibacterial Activity
The antibacterial properties of quinoline-based compounds, including norfloxacin, a 4-quinolone antibacterial agent, demonstrate the compound's effectiveness against a wide spectrum of Gram-negative pathogens as well as some Gram-positive organisms. This showcases the potential for quinoline derivatives in developing new antibacterial agents (Holmes, Brogden, & Richards, 1985).
Anticancer and Antimalarial Activities
Quinoline and quinazoline alkaloids have been extensively researched for their antitumor and antimalarial activities. These compounds, including their natural and synthetic analogs, have shown significant bioactivities, leading to the development of new antimalarial and anticancer drugs (Shang et al., 2018).
Anti-colorectal Cancer Activity
Recent studies have highlighted the efficacy of quinazoline derivatives against colorectal cancer. The structural flexibility of quinazoline allows for the development of novel analogues with significant anticancer properties, targeting specific pathways involved in cancer progression (Moorthy et al., 2023).
特性
IUPAC Name |
4-(piperidin-1-ylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15-10-12(11-17-8-4-1-5-9-17)13-6-2-3-7-14(13)16-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECKEQUEMQXTCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357703 |
Source


|
| Record name | 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |
CAS RN |
13629-28-2 |
Source


|
| Record name | 4-Piperidin-1-ylmethyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

